molecular formula C17H16ClNO4 B5806106 N-(1,3-benzodioxol-5-ylmethyl)-2-(4-chloro-3-methylphenoxy)acetamide

N-(1,3-benzodioxol-5-ylmethyl)-2-(4-chloro-3-methylphenoxy)acetamide

货号 B5806106
分子量: 333.8 g/mol
InChI 键: QAKXRPGATWIXNJ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(1,3-benzodioxol-5-ylmethyl)-2-(4-chloro-3-methylphenoxy)acetamide is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound is commonly referred to as BMD-1 and is known for its ability to selectively inhibit the activity of a specific enzyme known as glycogen synthase kinase 3 beta (GSK-3β). This enzyme has been implicated in a variety of physiological and pathological processes, including the regulation of glucose metabolism, cell proliferation, and apoptosis.

作用机制

BMD-1 inhibits the activity of GSK-3β by binding to the ATP-binding site of the enzyme. This binding prevents the enzyme from phosphorylating its substrates, which leads to a downstream effect on various cellular signaling pathways. The inhibition of GSK-3β has been shown to have a variety of effects on cellular processes, including the regulation of glucose metabolism, cell proliferation, and apoptosis.
Biochemical and Physiological Effects:
The inhibition of GSK-3β by BMD-1 has been shown to have a variety of biochemical and physiological effects. BMD-1 has been shown to regulate glucose metabolism by increasing insulin sensitivity and promoting glucose uptake in cells. Additionally, BMD-1 has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. These effects have been observed in vitro and in vivo, and suggest that BMD-1 may have potential therapeutic applications in the treatment of cancer and diabetes.

实验室实验的优点和局限性

BMD-1 has several advantages for use in lab experiments. The compound is highly selective for GSK-3β and does not inhibit other kinases, which makes it a useful tool for studying the role of GSK-3β in various cellular processes. Additionally, BMD-1 has been shown to be stable in cell culture media and is not toxic to cells at concentrations used in experiments.
However, there are also limitations to the use of BMD-1 in lab experiments. The compound has poor solubility in aqueous solutions, which can make it difficult to use in certain assays. Additionally, the synthesis of BMD-1 can be challenging, which may limit its availability for use in experiments.

未来方向

For the study of BMD-1 include the potential use in the treatment of Alzheimer's disease, the development of more potent and selective inhibitors of GSK-3β, and the use of BMD-1 in combination with other drugs.

合成方法

The synthesis of BMD-1 was first reported in 2007 by a research group led by Dr. James Inglese at the National Institutes of Health. The synthesis involves a multistep process that begins with the reaction of 1,3-benzodioxole with chloroacetyl chloride to form the intermediate compound 1,3-benzodioxol-5-ylacetyl chloride. This intermediate is then reacted with 4-chloro-3-methylphenol in the presence of a base to form the final product, BMD-1. The synthesis of BMD-1 has been optimized over the years, and several modifications have been made to improve the yield and purity of the compound.

科学研究应用

BMD-1 has been extensively studied for its potential use in scientific research. The compound has been shown to selectively inhibit the activity of GSK-3β, which has been implicated in a variety of physiological and pathological processes. GSK-3β has been shown to play a role in several diseases, including Alzheimer's disease, bipolar disorder, and diabetes. As such, BMD-1 has been studied for its potential use in the treatment of these diseases.

属性

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-(4-chloro-3-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO4/c1-11-6-13(3-4-14(11)18)21-9-17(20)19-8-12-2-5-15-16(7-12)23-10-22-15/h2-7H,8-10H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAKXRPGATWIXNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC(=O)NCC2=CC3=C(C=C2)OCO3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。